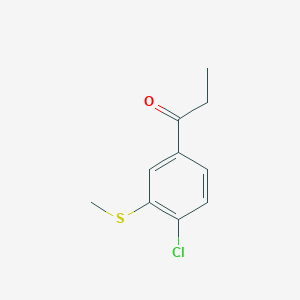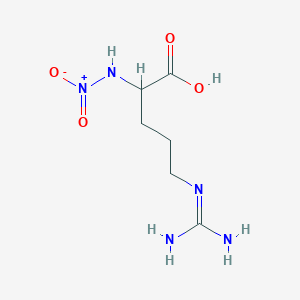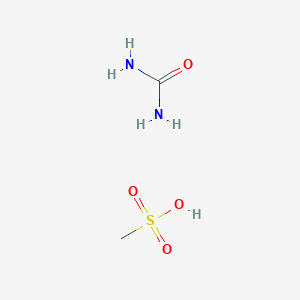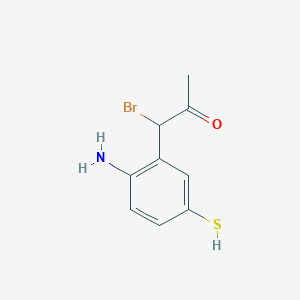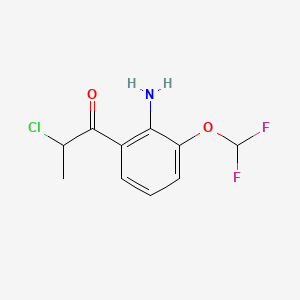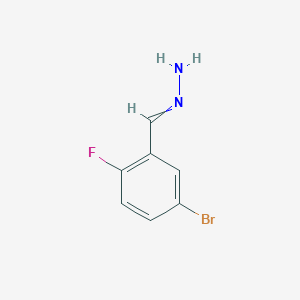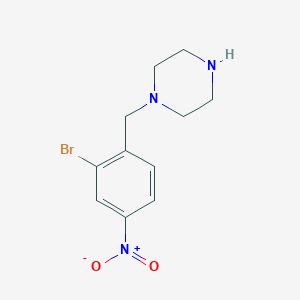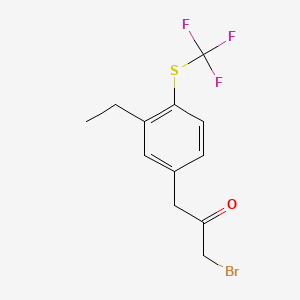
1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3OS This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of a suitable precursor
Substitution Reaction: The trifluoromethylthio group can be introduced through a substitution reaction, where a trifluoromethylthiol reagent reacts with the precursor compound.
Ketone Formation: The propan-2-one moiety is introduced through a ketone formation reaction, often involving the oxidation of an alcohol or the reaction of an aldehyde with a suitable reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine or ethyl group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone moiety into an alcohol, altering the compound’s properties and reactivity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products:
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Molecular Targets: It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
- 1-Bromo-3-(3-methyl-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)butan-2-one
- 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness: 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethylthio group enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12BrF3OS |
|---|---|
Peso molecular |
341.19 g/mol |
Nombre IUPAC |
1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3 |
Clave InChI |
JXBPRAJOWRTRJU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



